2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)
Description
2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is a bis-acetamide derivative featuring a central oxybis (–O–) bridge connecting two N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide moieties. The benzoimidazole core is a privileged heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-[2-[3-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6O3/c37-27(31-21-9-5-7-19(15-21)29-33-23-11-1-2-12-24(23)34-29)17-39-18-28(38)32-22-10-6-8-20(16-22)30-35-25-13-3-4-14-26(25)36-30/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYAEVSPKHRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivatives . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitro-phenyl-1H-1,2,3-triazol-1-yl)acetamide (6p)
- Structural Features : Incorporates a 1,2,3-triazole ring and nitro-substituted phenyl group instead of the oxybis bridge.
- Biological Activity: Exhibits 68.23% quorum sensing inhibition at 250 µM in P. aeruginosa with low cytotoxicity in normal kidney cells .
- Key Difference : The triazole ring enhances π-π stacking and hydrogen bonding, which may improve target binding compared to the oxybis-linked compound.
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
- Structural Features : Contains a thioacetamido (–S–) linker and dinitrophenyl substituent.
- Biological Activity : Demonstrates antimicrobial and anticancer activities, likely due to the electron-withdrawing nitro groups enhancing reactive oxygen species (ROS) generation .
- Key Difference : The thioether linkage and nitro groups may confer greater metabolic stability than the oxybis ether bridge.
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(3-(1H-indol-3-yl)acryloyl)phenyl)acetamide
4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)benzenesulfonamide (7a)
- Structural Features: Includes a sulfonamide group and methylamino linker.
- Biological Activity : Exhibits analgesic (ED₅₀: 12 mg/kg) and anticancer activity (IC₅₀: 8 µM against MCF-7 cells) .
- Key Difference : The sulfonamide group enhances solubility and enzyme-targeting capabilities.
Comparative Analysis Table
Research Findings and Mechanistic Insights
- Quorum Sensing Inhibition: Compounds like 6p and 6i (64.99% QS inhibition at 250 µM) suggest that electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance LasR receptor antagonism in P. aeruginosa . The oxybis-linked compound’s symmetrical structure may similarly disrupt QS pathways but requires validation.
- Anticancer Activity : Derivatives with sulfonamide (7a) or dinitrophenyl (W1) groups exhibit ROS-mediated apoptosis, whereas the oxybis compound’s mechanism remains speculative .
- Antioxidant Potential: Indole-acryloyl hybrids () highlight the role of conjugated systems in radical scavenging, a feature absent in the oxybis derivative .
Biological Activity
2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide), also known as a benzimidazole derivative, has gained attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural configuration that enhances its reactivity and biological interactions, making it a promising candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) includes an imidazole ring, which is crucial for its biological activity. The imidazole moiety allows the compound to engage in hydrogen bonding and coordinate with metal ions, essential for various biochemical processes.
IUPAC Name: 2-[2-[3-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide
Molecular Formula: C30H24N6O3
CAS Number: 477493-52-0
Anticancer Activity
Research indicates that compounds containing imidazole rings often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) can induce apoptosis in cancer cell lines. A notable study demonstrated that related compounds significantly suppressed tumor growth in murine models, highlighting their potential as anticancer agents .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| Compound B | U87 | 45.2 ± 13.0 | Inhibition of cell proliferation |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively studied. 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has shown promising results against various bacterial strains. Specifically, it has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potency.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Escherichia coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
The mechanisms underlying the biological activity of 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) involve interactions with biological macromolecules such as proteins and nucleic acids. The compound's ability to form hydrogen bonds and coordinate with metal ions facilitates its binding to target sites, which may lead to enzyme inhibition or disruption of cellular processes.
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Study on Anticancer Properties : A recent investigation into a series of benzimidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Evaluation of Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of related compounds against resistant strains of bacteria, revealing significant inhibitory effects comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide), and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example, aza-Michael addition reactions under reflux conditions with catalysts like triethylamine in aprotic solvents (e.g., DMF) yield intermediate products . Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents (e.g., benzimidazole:acyl chloride at 1:2.2). Recrystallization in methanol or ethanol ensures purity, validated by TLC and melting-point analysis .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Characterize the compound via:
- FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and benzimidazole N-H bands (~3400 cm⁻¹).
- NMR : ¹H NMR should show acetamide methylene protons as singlets (~δ 3.8–4.2 ppm) and aromatic protons from benzimidazole (~δ 7.2–8.3 ppm). ¹³C NMR detects carbonyl carbons (~170 ppm) and quaternary carbons in the oxybis bridge .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states . Molecular docking (e.g., AutoDock Vina) with protein targets (e.g., kinases) can predict binding affinities. For example, docking studies of similar benzimidazole-acetamide derivatives show hydrogen bonding with active-site residues (e.g., Asp86 in COX-2) . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., pH, co-solvents) or cell-line variability. Standardize protocols using:
- Positive Controls : Compare with known inhibitors (e.g., aspirin for COX-2).
- Dose-Response Curves : Use ≥3 technical replicates to calculate SEM.
- Meta-Analysis : Cross-reference data from public databases (e.g., ChEMBL) to identify outliers .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Employ:
- HPLC : Use a C18 column with gradient elution (water:acetonitrile, 0.1% TFA) to resolve polar byproducts.
- Membrane Filtration : Nanofiltration (MWCO 500 Da) removes unreacted precursors.
- Crystallization Screening : Test solvent combinations (e.g., DCM:hexane) to optimize crystal yield and purity .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) be systematically studied for scale-up?
- Methodological Answer :
- Kinetic Profiling : Use in situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
- Thermodynamic Analysis : Calculate ΔG and activation energy (Eₐ) via Eyring plots.
- Scale-Up : Apply QbD (Quality by Design) principles, using microreactors for continuous flow synthesis to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
